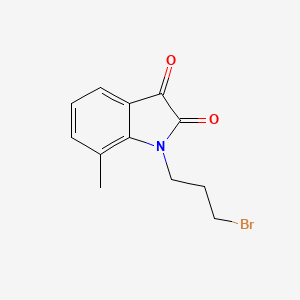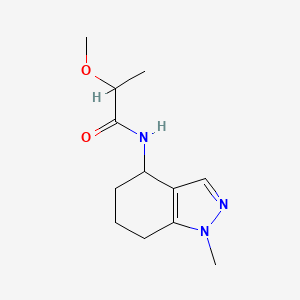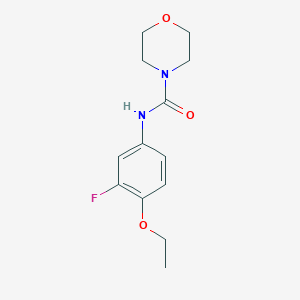
1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide, also known as BMS-986177, is a small molecule drug that has been developed as a selective inhibitor of the enzyme dipeptidyl peptidase 4 (DPP-4). DPP-4 is a key enzyme involved in the regulation of glucose metabolism, and its inhibition has been shown to be effective in the treatment of type 2 diabetes mellitus.
作用机制
The mechanism of action of 1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide involves the inhibition of DPP-4, which is an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 results in increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon secretion, leading to improved glycemic control.
Biochemical and Physiological Effects:
1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide has been shown to have several biochemical and physiological effects in preclinical and clinical studies. These include improved glycemic control, increased insulin secretion, decreased glucagon secretion, and improved beta-cell function. 1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
实验室实验的优点和局限性
1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide has several advantages for lab experiments, including its high degree of selectivity and potency for DPP-4 inhibition, its favorable safety profile, and its ability to improve glycemic control in patients with type 2 diabetes mellitus. However, there are also limitations to the use of 1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide in lab experiments, including the need for careful dosing and monitoring of side effects, and the potential for off-target effects and drug interactions.
未来方向
There are several future directions for the study of 1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide, including further preclinical and clinical studies to evaluate its efficacy and safety in the treatment of type 2 diabetes mellitus, as well as studies to investigate its potential use in other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Other potential future directions include the development of novel formulations and delivery methods for 1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide, as well as the investigation of its potential use in combination with other drugs for the treatment of type 2 diabetes mellitus.
合成方法
The synthesis method of 1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide involves several steps. The first step is the preparation of 2,5-dioxopyrrolidine-1-sulfonyl chloride by reacting 2,5-dioxopyrrolidine-1-sulfonyl fluoride with thionyl chloride. The second step is the reaction of 2,5-dioxopyrrolidine-1-sulfonyl chloride with butylamine to form 2,5-dioxopyrrolidine-1-sulfonyl butylamide. The third step is the reaction of 2,5-dioxopyrrolidine-1-sulfonyl butylamide with butyryl chloride to form 1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide, which is 1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide.
科学研究应用
1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of type 2 diabetes mellitus. In preclinical studies, 1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide has been shown to be a potent and selective inhibitor of DPP-4, with a high degree of specificity for the enzyme. In clinical trials, 1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide has been shown to improve glycemic control in patients with type 2 diabetes mellitus, with a favorable safety profile.
属性
IUPAC Name |
1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-3-5-10-20(18,19)14-13(17)11-8-6-9-15(11)12(16)7-4-2/h11H,3-10H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWVHZMDYORUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(=O)C1CCCN1C(=O)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

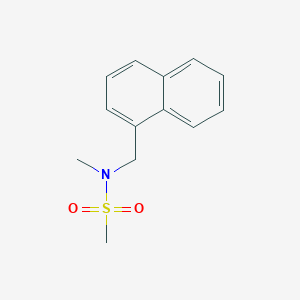
![N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B7530562.png)
![N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7530575.png)
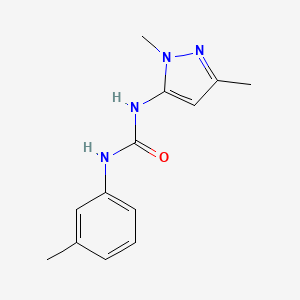
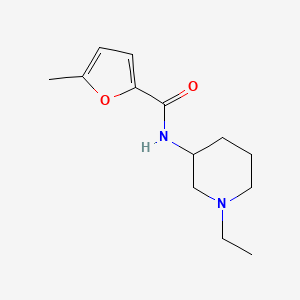
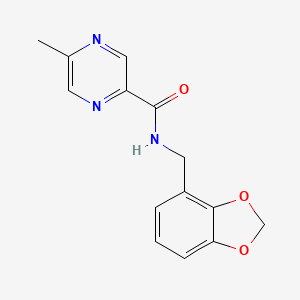

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(thiadiazol-4-yl)methanone](/img/structure/B7530602.png)
![(2E,4E)-N-[4-(1H-pyrazol-5-yl)phenyl]hexa-2,4-dienamide](/img/structure/B7530606.png)
![4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B7530610.png)

